Product packaging for Docos-13-enoyl Docos-13-enoate(Cat. No.:CAS No. 103213-60-1)

Docos-13-enoyl Docos-13-enoate

Cat. No.: B033867
CAS No.: 103213-60-1
M. Wt: 659.1 g/mol
InChI Key: LVWSCSGKAPKSBZ-UHFFFAOYSA-N
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Description

Erucic anhydride is a high-purity, long-chain fatty acid derivative specifically engineered for advanced research applications, particularly in organic synthesis and materials science. This compound serves as a crucial building block for the derivatization and analysis of complex lipids, enabling researchers to study the properties and metabolism of erucic acid (C22:1), a monounsaturated omega-9 fatty acid of significant interest in plant and human biochemistry. Its primary mechanism of action involves its high reactivity as an anhydride, facilitating efficient acylation, esterification, and amidation reactions under mild conditions. In polymer science, erucic anhydride is valued as a monomer or modifier for synthesizing bio-based polyesters, polyamides, and epoxy resin systems, imparting flexibility, hydrophobicity, and enhanced biocompatibility to the resulting materials. Furthermore, it finds application in the surface functionalization of nanomaterials and the development of specialty surfactants and lubricants. Supplied with guaranteed purity and stability, this reagent is an essential tool for researchers exploring sustainable chemicals, lipidomics, and the development of novel biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H82O3 B033867 Docos-13-enoyl Docos-13-enoate CAS No. 103213-60-1

Properties

CAS No.

103213-60-1

Molecular Formula

C44H82O3

Molecular Weight

659.1 g/mol

IUPAC Name

docos-13-enoyl docos-13-enoate

InChI

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3

InChI Key

LVWSCSGKAPKSBZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Erucic Anhydride and Its Chemical Transformations

Direct Synthesis Pathways for Erucic Anhydride (B1165640)

The direct synthesis of erucic anhydride primarily involves the dehydration of erucic acid or nucleophilic acyl substitution reactions utilizing erucic acid derivatives.

Dehydration Mechanisms of Erucic Acid

The formation of symmetrical fatty acid anhydrides, including erucic anhydride, can be achieved through the dehydration of their corresponding carboxylic acids. A common approach involves the liquid-phase reaction of a higher fatty acid, such as erucic acid, with a dehydrating agent like acetic anhydride google.com. This process typically occurs under mild conditions, with temperatures ranging from approximately 25°C to 150°C for a short duration (5 to 30 minutes) google.com. The reaction yields an equilibrium mixture containing mixed and symmetrical anhydrides, unreacted fatty acids, and residual dehydrating agent along with its corresponding acid byproduct google.com. To drive the equilibrium towards the symmetrical anhydride, a second step involves the continuous removal of the dehydrating agent and byproduct acid under vacuum, often at temperatures between 100°C and 160°C google.com. This displacement of equilibrium can convert 80% to 90% of the fatty acids into mixed and symmetrical anhydrides google.com. Thermal dehydration of fatty acids to form their anhydrides has also been reported, generally requiring temperatures above 175°C google.com.

Nucleophilic Acyl Substitution Strategies involving Erucic Acyl Halides and Carboxylates

Nucleophilic acyl substitution is a well-established pathway for synthesizing acid anhydrides. This strategy involves the reaction of an acid chloride, such as erucyl chloride, with a carboxylate anion, derived from erucic acid lookchem.comsigmaaldrich.comresearchgate.netgoogle.comnih.gov. The mechanism proceeds in two main stages:

Addition: The nucleophilic carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate sigmaaldrich.comgoogle.com.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the chloride ion as a leaving group, thereby yielding the acid anhydride sigmaaldrich.comgoogle.comnih.gov.

This method allows for the preparation of both symmetrical (if the acyl halide and carboxylate originate from the same acid) and unsymmetrical (mixed) anhydrides lookchem.comgoogle.com. The use of reduced pressure to remove hydrogen chloride (HCl) formed during the reaction of acid chlorides with carboxylic acids is generally applicable for reactants of low volatility, leading to high yields (often over 90%) and high purity products after a single crystallization researchgate.net.

Investigation of Catalytic Systems for Erucic Anhydride Formation

While many catalytic systems exist for the synthesis of various anhydrides, specific catalytic methods for the direct formation of erucic anhydride from erucic acid are less extensively detailed in the general literature. However, general approaches for synthesizing symmetrical carboxylic anhydrides from carboxylic acids have been developed. One such method involves the use of sulfated zirconia by polyethylene (B3416737) glycol (PEG-1000) phase transfer catalysis ajol.info. This procedure operates under mild, solvent-free conditions, providing good to excellent yields of carboxylic anhydrides ajol.info. Another catalytic route involves a light-mediated, copper-catalyzed process that generates aliphatic, symmetric acid anhydrides directly from alkyl (pseudo)halides in a single step researchgate.net. This transformation utilizes simple copper salts and abundant bases to form an efficient heterogeneous Cu(0) photocatalyst in situ researchgate.net. It is important to note that many catalytic studies involving fatty acid anhydrides, particularly palladium-catalyzed systems, often focus on their subsequent reactions, such as decarbonylative dehydration to produce olefins, rather than their formation google.com.

Synthesis and Characterization of Mixed Anhydrides Involving Erucic Acid Moieties

Mixed anhydrides, which contain two different acyl groups, can be synthesized by various methods, including the reaction of a carboxylic acid with a reactive acid derivative (e.g., an acid halide or another acid anhydride) in the presence of a base lincoln.ac.nz. For instance, a mixed anhydride of erucic acid and acetic acid, namely acetic-erucic anhydride, can be formed by mixing acetic anhydride with oleic acid (a similar long-chain fatty acid) researchgate.net. This reaction involves two consecutive steps: the first yields the mixed anhydride and acetic acid, and the second involves the reaction of the long-chain fatty acid with the mixed anhydride to form the symmetrical long-chain fatty anhydride researchgate.net.

Research on mixed anhydrides often involves their characterization to confirm their structure and purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas-Liquid Chromatography (GLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy are employed for the analysis of mixed anhydrides and their corresponding acids chemicalland21.com. These analytical methods are crucial for monitoring reaction progress, determining concentrations of impurities, and assessing the stability of the anhydride bond chemicalland21.com.

Derivatization of Erucic Anhydride into Value-Added Chemical Entities

Erucic anhydride serves as a versatile acylating agent for the synthesis of various derivatives, with erucamide (B86657) being a prominent example due to its industrial applications as a slip agent and lubricant.

Mechanistic Studies of Amidation Reactions Leading to Erucamide

Erucamide, a primary fatty amide, is typically synthesized through amidation reactions. Erucic anhydride can undergo ammonolysis (reaction with ammonia) to form erucamide nih.govmdpi.comresearchgate.net. This is a nucleophilic acyl substitution reaction where ammonia (B1221849) acts as the nucleophile, attacking the carbonyl carbon of the anhydride. The general mechanism for amide formation from acid anhydrides involves the nucleophilic attack of an amine (or ammonia) on the carbonyl carbon, followed by the elimination of a carboxylate leaving group google.comchemicalland21.comsynzeal.com.

Several methods for erucamide synthesis have been explored, often involving erucic acid or its derivatives. These include:

Direct ammonolysis of erucic acid: This is a common method, typically carried out at high temperatures (around 200°C) and pressures (345-690 kPa) using anhydrous ammonia nih.govresearchgate.net.

Reaction with urea (B33335): An economical alternative to anhydrous ammonia involves reacting erucic acid with urea at atmospheric pressure and approximately 190°C nih.govresearchgate.net. Optimal conditions reported for this method include a 1:4 molar ratio of erucic acid to urea and a catalyst system of P2O5 with (NH4)2H PO4 (1:1 w/w) at 3% by weight of erucic acid, achieving a maximum yield of 92% pure erucamide nih.govresearchgate.netwikipedia.org.

Ammonolysis of erucic acid acyl chloride or methyl ester: These derivatives can also be used as starting materials for erucamide synthesis nih.govmdpi.com.

Lipase-catalyzed synthesis: Lipase (B570770) from Candida antartica (Novozym 435) has been shown to efficiently catalyze the ammonolysis of erucic acid and urea in organic solvents (e.g., tert-butyl alcohol) at milder temperatures (60°C), yielding 88.74% pure erucamide after 48 hours nih.govbiosynth.com.

The synthesis conditions and reported yields for erucamide are summarized in the table below:

ReactantsConditionsCatalystYield (%)Reference
Erucic acid + Ammonia200°C, 345-690 kPaNone specified (direct ammonolysis)N/A nih.govresearchgate.net
Erucic acid + Urea190°C, Atmospheric pressure, 1:4 molar ratio (erucic acid:urea)P2O5 with (NH4)2H PO4 (1:1 w/w, 3% by wt. of erucic acid)92% nih.govresearchgate.netwikipedia.org
Erucic acid + Urea60°C, 48 hours, 250 rpm, 1:4 molar ratio (erucic acid:urea), 50 mL tert-butyl alcohol organic solvent mediumCandida antartica lipase (Novozym 435)88.74% nih.govresearchgate.net
Erucic acid + Ammonia165-170°C, 0.5 SCFH ammonia gas, 11 hoursButylchlorotin dihydroxide (0.5 wt.%)95% google.com
Erucic acid + Ammonia170°C, 18 hoursDimethyltin (B1205294) dichloride (2.25 g for 450 g erucic acid)>96% google.com

Controlled Esterification Reactions with Alcohols

Acid anhydrides are reactive derivatives of carboxylic acids that readily undergo esterification reactions with alcohols to form esters libretexts.orgchemguide.co.uklibretexts.org. This reaction is generally slower than with acyl chlorides but can be accelerated by warming the mixture chemguide.co.uk. The general reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the anhydride, followed by deprotonation, leaving group removal, and protonation of the carboxylate libretexts.org.

For erucic anhydride, controlled esterification with various alcohols would lead to the formation of erucic acid esters. This process is significant for synthesizing a range of ester compounds with specific properties, leveraging the long chain and unsaturation of the erucyl moiety.

The general reaction scheme for esterification with acid anhydrides is as follows:

Reaction Scheme: Esterification of Alcohols with Acid Anhydrides

RCO)₂O + R'OH → RCOOR' + RCOOH

Where:

(RCO)₂O represents the acid anhydride (e.g., Erucic anhydride).

R'OH represents an alcohol.

RCOOR' represents the ester formed (e.g., an erucic acid ester).

RCOOH represents the carboxylic acid byproduct (e.g., erucic acid).

Formation of Complex Lipid-Derived Structures via Erucic Anhydride Intermediates

Erucic anhydride intermediates play a role in the synthesis of more complex lipid-derived structures. A notable example is the synthesis of erucoyl-lysophosphatidic acid (LPA) nih.gov. This complex lipid can be synthesized by acylating glycerol-3-phosphate with an erucic acid mixed anhydride nih.gov. This method highlights the utility of erucic anhydride or its mixed anhydride forms as activated acyl donors for incorporating the erucyl chain into intricate lipid molecules.

The formation of such lipid structures is crucial in lipid biochemistry and the synthesis of bioactive lipids. Eruoyl-lysophosphatidic acid, for instance, is a derivative of lysophosphatidic acid, which is a signaling lipid involved in various cellular processes. The use of an anhydride intermediate provides a convenient and efficient route for the acylation of glycerol-3-phosphate, leading to the desired complex lipid nih.gov.

Mechanistic and Kinetic Analysis of Erucic Anhydride Reactivity

Fundamental Nucleophilic Acyl Substitution Reactions of Erucic Anhydride (B1165640)

The general mechanism for nucleophilic acyl substitution involving anhydrides initiates with the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling a carboxylate as a leaving group. If the nucleophile is neutral, a proton transfer step is subsequently involved to yield the neutral product. scribd.comrsc.orgmt.comresearchgate.netlibretexts.orgsolubilityofthings.comchemguide.co.uk

Erucic anhydride reacts with amines (primary or secondary) to form erucamides. This reaction is a classic example of nucleophilic acyl substitution. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the erucic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting an erucate (B1234575) carboxylate as the leaving group and forming an amide. rsc.orgchemguide.co.ukpsu.edunih.govsavemyexams.comyoutube.comtiiips.comnih.gov

A key aspect of this reaction is the requirement for two molar equivalents of the amine. One equivalent acts as the nucleophile to form the amide, while the second equivalent serves as a base to neutralize the erucic acid byproduct generated during the reaction. rsc.orgyoutube.com Without this neutralization, the amine reactant could become protonated, forming a non-nucleophilic ammonium (B1175870) compound, thereby hindering the reaction. rsc.org

Table 1: General Amide Formation Reaction from Anhydride

Reactant 1Reactant 2 (Nucleophile)Product 1 (Amide)Product 2 (Carboxylic Acid Salt)
Erucic AnhydrideAmine (R'-NH₂)Erucamide (B86657)Amine-Erucate Salt

The esterification of erucic anhydride with alcohols also proceeds via a nucleophilic acyl substitution mechanism. Alcohols act as nucleophiles, attacking one of the electrophilic carbonyl carbons of the anhydride. This attack generates a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the reformation of the carbonyl bond and the expulsion of an erucate carboxylate as the leaving group. The final products are an erucic acid ester and erucic acid. scribd.comrsc.orgmt.comchemguide.co.uklincoln.ac.nz The reaction can occur without strong acid catalysis, often requiring gentle heating. lincoln.ac.nz

Table 2: General Esterification Reaction from Anhydride

Reactant 1Reactant 2 (Nucleophile)Product 1 (Ester)Product 2 (Carboxylic Acid)
Erucic AnhydrideAlcohol (R'-OH)Erucic Acid Ester (R'OOC-R)Erucic Acid

Erucic anhydride undergoes hydrolytic cleavage when reacted with water, yielding two molecules of erucic acid. This process is another instance of nucleophilic acyl substitution. Water acts as the nucleophile, attacking a carbonyl carbon of the anhydride to form a tetrahedral intermediate. The intermediate then collapses, expelling an erucate carboxylate. Subsequent proton transfers result in the formation of two erucic acid molecules. scribd.comrsc.orgmt.comchemguide.co.ukyoutube.com This reaction typically occurs slowly at room temperature but can be accelerated with gentle warming.

Table 3: General Hydrolysis Reaction of Anhydride

Reactant 1Reactant 2 (Nucleophile)Product (Carboxylic Acid)
Erucic AnhydrideWater (H₂O)Erucic Acid (2 equivalents)

Kinetic Investigations of Erucic Anhydride Transformations

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. While specific detailed kinetic data for erucic anhydride itself are not extensively documented in the readily available literature, insights can be drawn from the kinetic behavior of other fatty acid anhydrides and general anhydride chemistry.

The rate constant () is a proportionality constant in the rate law that relates the rate of a reaction to the concentrations of the reactants. Its value is specific to a given reaction at a particular temperature.

Table 4: Representative Kinetic Parameters for Anhydride Reactions (General)

Reaction TypeTypical Overall Reaction OrderTypical Order (Anhydride)Typical Order (Nucleophile)
EsterificationSecondFirstFirst
Amide FormationSecondFirstFirst
HydrolysisSecondFirstFirst

Note: These are general trends observed for anhydride reactions and may vary based on specific reaction conditions and the nature of the nucleophile.

Temperature: Temperature is a critical factor influencing reaction kinetics. An increase in temperature generally leads to a significant increase in reaction rate. This is primarily due to two factors: an increase in the frequency of molecular collisions and, more importantly, an increase in the proportion of molecules possessing sufficient kinetic energy to overcome the activation energy barrier. The relationship between the rate constant () and temperature () is described by the Arrhenius equation: , where is the pre-exponential factor, is the activation energy, and is the universal gas constant.

For erucic acid, a strong temperature dependence has been observed in its heterogeneous reactions, with an activation energy estimated at 80.6 kJ/mol for its reaction with ozone. psu.edu While this is for erucic acid and not erucic anhydride, it indicates that transformations involving long-chain fatty acid derivatives can exhibit substantial temperature sensitivity. For general anhydride curing agents, activation energies in the range of 72–79 kJ/mol have been reported, with the reaction order also dependent on temperature. In industrial processes for fatty acid anhydride production, temperatures typically range from 100°C to 220°C.

Pressure: The influence of pressure on reaction kinetics is particularly significant for reactions involving gaseous reactants. Increasing the pressure effectively increases the concentration of gaseous molecules by reducing the volume they occupy. This leads to a higher frequency of collisions between reacting particles, thereby increasing the reaction rate. For reactions in condensed phases (liquid or solid), the effect of pressure is generally less pronounced unless it significantly alters the reaction volume or the activation volume. In the context of fatty acid anhydride production, vacuum conditions (low pressure) are often employed during purification steps, indicating that pressure can play a role in optimizing process conditions.

Role of Catalysts in Accelerating Erucic Anhydride Reactivity

The acceleration of anhydride reactions through catalysis is a common practice in organic synthesis. While direct, detailed studies on catalysts specifically accelerating erucic anhydride reactivity are not extensively documented in the provided search results, general principles from related compounds can be considered.

For instance, certain catalysts have been explored for reactions involving fatty acid anhydrides or for the amidation of erucic acid itself. Alkyltin catalysts, such as dimethyltin (B1205294) dichloride and butylchlorotin dihydroxide, have been utilized in the production of carboxylic amides from corresponding carboxylic acids, esters, or anhydrides google.com. Although specific kinetic data for erucic anhydride with these catalysts are not detailed, their general applicability to anhydrides suggests a potential role.

Furthermore, palladium-catalyzed decarbonylation has been investigated for fatty acid anhydrides to produce linear alpha olefins, indicating that transition metal catalysts can facilitate complex transformations of these compounds whiterose.ac.uk. The precise mechanism for such improvements, however, is not always fully understood whiterose.ac.uk. In other contexts, Lewis acid-base catalysts, such as metal-free Lewis pairs, have shown high activity and regioselectivity in the ring-opening copolymerization of cyclic anhydrides with epoxides, although these studies typically involve anhydrides other than erucic anhydride rsc.org.

Stereochemical Aspects and Regioselectivity in Erucic Anhydride Reactions

Detailed research findings focusing solely on the stereochemical aspects and regioselectivity in reactions involving erucic anhydride are not extensively detailed in the provided search results. However, the inherent structure of erucic anhydride, possessing a long carbon chain with a cis-double bond, suggests that general principles of stereochemistry and regioselectivity observed in reactions of other unsaturated fatty acid derivatives would likely apply.

Regioselectivity refers to the preference for chemical bonding or breaking at one specific site over other possible sites within a molecule ddugu.ac.inwikipedia.org. Stereoselectivity, on the other hand, describes reactions where one stereoisomer is predominantly formed over others ddugu.ac.inslideshare.net. In reactions involving unsaturated compounds, factors such as the position and configuration (e.g., cis or trans) of double bonds can significantly influence these aspects. For example, studies on the ene reaction between maleic anhydride and fatty acid esters have demonstrated that the cis configuration and the central position of the double bond in the fatty acid ester facilitate specific reaction pathways and influence regioselectivity and diastereoselectivity researchgate.netresearchgate.net. This suggests that the cis-13 double bond in erucic anhydride could play a role in directing the regiochemical and stereochemical outcomes of its reactions.

While specific data tables detailing the kinetic parameters or stereochemical outcomes for erucic anhydride reactions are not available in the current search, general anhydride chemistry indicates that nucleophilic attacks on the carbonyl carbons are common libretexts.org. The long aliphatic chain and the presence of the cis-double bond in erucic anhydride could influence steric hindrance and electronic effects, thereby impacting the regioselectivity of nucleophilic additions or other transformations.

Erucic Anhydride in Advanced Polymer Science and Engineering

Synthesis of Polyanhydrides and Copolyanhydrides from Erucic Acid-Derived Monomers

The synthesis of polyanhydrides from EAD involves converting the monofunctional fatty acid into a dicarboxylic acid monomer suitable for polymerization. This is typically achieved through the dimerization of erucic acid at its unsaturated double bond, yielding a C44 dicarboxylic acid that can readily undergo polymerization.

Melt condensation is the most prevalent method for synthesizing high-molecular-weight polyanhydrides from EAD. The process begins with the activation of the dicarboxylic acid monomers, in this case, EAD. This is achieved by reacting the EAD with an excess of acetic anhydride (B1165640), which converts the carboxylic acid groups into more reactive mixed anhydrides.

The general steps are as follows:

Activation: EAD is refluxed with an excess of acetic anhydride. This reaction forms an acetylated prepolymer intermediate, with acetic acid as a byproduct.

Polymerization: The excess acetic anhydride and the acetic acid byproduct are removed under vacuum at an elevated temperature (typically between 140°C and 180°C). This step initiates the melt condensation of the prepolymer intermediates. As the reaction proceeds, molecules of acetic anhydride are eliminated, and the viscosity of the molten polymer increases significantly google.comescholarship.org. The polymerization continues until a high-molecular-weight polymer is formed, which often solidifies upon completion google.com.

The homopolymer synthesized purely from EAD is a highly viscous material, which can limit its practical applications nih.gov. To overcome this, EAD is frequently co-polymerized with other diacids to tailor the final properties of the material.

To enhance the physicochemical and mechanical properties of EAD-based polymers, EAD is often co-polymerized with other dicarboxylic acids. This approach allows for the engineering of the polymer backbone to achieve desired characteristics such as melting point, crystallinity, and degradation rate.

The most common co-monomer used with EAD is sebacic acid (SA) , a linear C10 aliphatic diacid. The incorporation of the more hydrophilic and rigid SA into the polymer chain transforms the viscous EAD homopolymer into a solid material nih.gov. By adjusting the ratio of EAD to SA, a range of copolymers with varying properties can be produced. For instance, increasing the proportion of SA from 10% to 90% results in solid polymers with melting points spanning from 30°C to 85°C nih.gov. This tunability is crucial for applications in drug delivery, where the polymer's physical state and erosion rate must be precisely controlled cambridge.org.

While aliphatic diacids like SA are common, copolymerization with aromatic diacids is another strategy to modify polymer properties, generally leading to increased thermal stability and mechanical strength.

PropertyEAD HomopolymerEAD:SA Copolymers
Physical State Highly viscous liquidSolid
Melting Point Low30°C to 85°C (depending on SA content) nih.gov
Key Advantage High hydrophobicity and flexibilityTunable thermal and mechanical properties

This table illustrates the effect of copolymerizing Erucic Acid Dimer (EAD) with Sebacic Acid (SA) on the physical properties of the resulting polyanhydride.

Poly(ester-anhydride)s are a hybrid class of polymers that incorporate both ester and anhydride linkages in their backbones. This combination offers a pathway to fine-tune degradation kinetics, as ester bonds are generally more hydrolytically stable than anhydride bonds.

The synthesis of a poly(ester-anhydride) incorporating an erucic acid-derived monomer would typically follow a two-stage process:

Monomer Synthesis: First, a diacid monomer containing an ester linkage is synthesized. This can be achieved by reacting a hydroxy acid with a cyclic anhydride nih.govnih.gov. For instance, a diol could be reacted with erucic acid anhydride (if it were the acid component) to form a diester-diacid.

Polymerization: This newly formed ester-diacid monomer is then polymerized using the melt condensation technique described previously. The monomer is activated with acetic anhydride and then heated under vacuum to form the final poly(ester-anhydride) nih.govacs.org.

The inclusion of large, hydrophobic moieties like EAD within a poly(ester-anhydride) structure is a strategic design choice. The bulky side chains can sterically hinder the anhydride bonds, slowing both hydrolytic cleavage and anhydride interchange reactions, thereby enhancing the polymer's stability nih.govnih.gov. This architectural control is critical for developing polymers with prolonged degradation profiles for long-term applications.

Advanced Studies on the Degradation Chemistry of Erucic Anhydride-Based Polymers

A defining characteristic of polyanhydrides is their susceptibility to hydrolysis, which makes them excellent candidates for biodegradable medical implants and drug delivery systems. The degradation of these polymers is primarily a surface phenomenon, where the material erodes layer by layer, leading to predictable release kinetics.

The degradation of EAD-based polymers is predominantly driven by the hydrolytic cleavage of the anhydride bonds in the polymer backbone cambridge.orgacs.org. Because the polymer is highly hydrophobic, the rate of water penetration into the bulk material is significantly slower than the rate at which the anhydride bonds on the surface are broken nih.govacs.org. This disparity is the reason for the characteristic surface erosion of polyanhydrides researchgate.netnih.gov.

The process unfolds as follows:

Water molecules attack the electrophilic carbonyl carbon of the anhydride linkage.

The anhydride bond cleaves, resulting in the formation of two carboxylic acid groups.

This reaction continues on the surface of the polymer, releasing soluble monomers and oligomers into the surrounding medium.

For copolymers of EAD and sebacic acid, the degradation byproducts are the constituent monomers: Erucic Acid Dimer (EAD) and Sebacic Acid (SA) researchgate.net. Both of these byproducts are considered biocompatible and can be metabolized and eliminated by the body acs.org. The high hydrophobic content from the EAD component helps to modulate the degradation rate; polymers with a higher EAD content generally exhibit slower erosion rates researchgate.net.

CharacteristicDescription
Primary Mechanism Hydrolytic cleavage of anhydride bonds cambridge.orgresearchgate.net
Erosion Type Surface erosion cambridge.orgresearchgate.netnih.gov
Influencing Factors Polymer hydrophobicity (EAD content), copolymer composition nih.govresearchgate.net
Degradation Byproducts Erucic Acid Dimer (EAD), Sebacic Acid (SA) researchgate.net
Biocompatibility Degradation products are non-toxic and metabolizable acs.org

This table summarizes the key aspects of the hydrolytic degradation of Erucic Anhydride-based polymers.

In addition to simple hydrolysis, biodegradation within a biological environment can also be mediated by enzymes acs.org. While the anhydride bond is highly susceptible to non-enzymatic hydrolysis, enzymes such as esterases and lipases can potentially accelerate the degradation process researchgate.net.

The degradation of fatty acid-based polymers can be influenced by enzymatic action, particularly for the ester bonds in poly(ester-anhydride) systems or by enzymes that can act on the fatty acid monomers once they are released. The long hydrocarbon chains of erucic acid are substrates for enzymes involved in fatty acid metabolism. However, the primary and rate-limiting step for the degradation of EAD-based polyanhydrides in vivo is considered to be hydrolytic cleavage, which rapidly breaks down the polymer matrix. The resulting monomers, EAD and SA, are then subject to the body's natural metabolic pathways. Specific studies detailing the enzyme specificity and catalytic mechanisms for the direct enzymatic breakdown of the poly(erucic anhydride) backbone are not extensively detailed, with the focus remaining on the predictable and dominant hydrolytic degradation pathway.

Control of Degradation Rates and Polymer Lifetime through Structural Modification

The degradation rate of polyanhydrides is a critical parameter, particularly in applications like controlled drug delivery, where the polymer lifetime must be precisely matched to the therapeutic window. For polymers derived from erucic anhydride, the inherent hydrophobicity of the long alkyl chain already imparts a degree of stability against hydrolysis. However, fine-tuning the degradation rate is achieved through strategic structural modifications.

One primary method for controlling the degradation lifetime is through copolymerization. Polyanhydrides are known to be hydrolytically unstable due to the lability of the anhydride bond. nih.gov The rate of water penetration into the polymer matrix is a key factor governing the erosion process. nih.gov By copolymerizing erucic anhydride with more hydrophilic monomers, such as sebacic acid (SA), it is possible to increase the rate of water uptake and subsequent hydrolysis, thereby accelerating degradation. researchgate.net Conversely, incorporating other hydrophobic diacids can further retard water penetration and slow the erosion rate.

The degradation mechanism of polyanhydrides is predominantly surface erosion, where the cleavage of anhydride bonds occurs faster than the diffusion of water into the bulk of the polymer matrix. nih.gov This is highly advantageous for achieving zero-order release kinetics in drug delivery systems. The structural factors that influence this process in erucic anhydride-based polymers include:

Monomer Hydrophobicity: The long C22 chain of erucic acid dimer makes the corresponding polyanhydride highly hydrophobic, leading to a slow degradation rate. Copolymers of erucic acid dimer (EAD) with aliphatic diacids like sebacic acid (SA) degrade into their respective monomers, and the rate can be controlled over periods from weeks to months. researchgate.net

Backbone Composition: Introducing monomers that contain more readily hydrolyzable bonds or functionalities can alter the degradation profile. For instance, incorporating ester linkages to form poly(anhydride-esters) can modify the degradation pathway. Fast-degrading poly(anhydride-esters) have been designed to release active components within a week by using shorter or oxygen-containing aliphatic chains. researchgate.net

Cross-linking: Creating a cross-linked network can significantly decrease the degradation rate. Lowering the cross-linking density allows for faster erosion. nih.gov This can be achieved by adjusting the ratio of difunctional to multifunctional monomers during polymerization.

The following table illustrates how monomer choice in copolymerization can theoretically be used to control the degradation rate of an erucic anhydride-based polymer.

Comonomer TypeExample MonomerExpected Impact on Degradation RateRationale
Hydrophilic Aliphatic DiacidSebacic AcidIncreaseEnhances water penetration into the polymer matrix, accelerating hydrolysis of anhydride bonds. researchgate.net
Hydrophobic Aliphatic DiacidDodecanedioic AcidDecreaseIncreases overall polymer hydrophobicity, slowing water diffusion into the matrix.
Aromatic DiacidTerephthalic AcidSignificant DecreaseThe rigid, hydrophobic nature of the aromatic ring severely restricts water ingress and chain mobility.

Functionalization and Architectural Modifications of Erucic Anhydride-Based Polymeric Materials

Beyond controlling degradation, the functionality and architecture of erucic anhydride-based polymers can be tailored to achieve specific properties for advanced applications. This involves the strategic placement of different chemical moieties and the engineering of the polymer's surface.

The combination of hydrophilic and hydrophobic polymer segments allows for the creation of materials with tailored rates of biodegradation and mechanical strength. mdpi.com For example, in drug delivery, such amphiphilic copolymers can self-assemble into micelles or nanoparticles in aqueous environments. The hydrophobic erucic anhydride core can encapsulate hydrophobic drugs, while the hydrophilic shell provides stability in the aqueous medium and can be functionalized for targeting.

The properties that can be tuned through this approach include:

Solubility and Dispersibility: The introduction of hydrophilic blocks can render the otherwise insoluble poly(erucic anhydride) dispersible or soluble in aqueous media.

Self-Assembly: The balance between the hydrophilic and hydrophobic block lengths dictates the size and morphology of self-assembled structures like micelles and vesicles.

Mechanical Properties: Incorporating flexible hydrophilic chains can modify the mechanical behavior of the rigid, hydrophobic erucic anhydride polymer, potentially increasing its elasticity or toughness. Blending polymers with different properties is a common strategy to achieve desired physical characteristics without new synthesis. nih.gov

For erucic anhydride-based polymers to be used in composites or as coatings on medical devices, the properties of their surface are paramount. Surface engineering strategies are employed to modify the surface chemistry and topography without altering the bulk properties of the material. This is crucial for enhancing interfacial interactions with other materials or biological systems.

Effective strategies include:

Plasma Treatment: Low-temperature plasma treatment can introduce a variety of functional groups (e.g., hydroxyl, carboxyl, amino) onto the polymer surface. mdpi.com This can transform the hydrophobic surface of a poly(erucic anhydride) material into a more hydrophilic one, improving adhesion to other polar materials or enhancing biocompatibility.

Grafting of Functional Polymers: Polymer chains with specific functionalities can be grafted onto the surface. For instance, grafting hydrophilic polymers can improve wettability and reduce non-specific protein adsorption. scholaris.ca

Use of Compatibilizers: In polymer blends and composites, compatibilizers are often used to improve interfacial adhesion. scholaris.ca For example, a copolymer containing segments compatible with both the erucic anhydride-based matrix and a filler material can be added to strengthen the interface. Maleic anhydride-grafted polymers are frequently used as compatibilizers to improve the interfacial adhesion between fibers and a thermoplastic matrix. mdpi.com The anhydride groups can react with hydroxyl groups on a filler surface, while the polymer backbone entangles with the matrix. mdpi.com

Comprehensive Structure-Property Relationship Studies in Erucic Anhydride-Derived Polymers

A deep understanding of the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to designing new materials. For erucic anhydride-derived polymers, this involves studying how monomer composition, sequence, and molecular weight parameters translate into performance characteristics.

In copolymers containing erucic anhydride, both the relative amounts of the comonomers and their arrangement along the polymer chain (i.e., sequence) have a profound impact on the final properties.

Monomer Composition: The ratio of erucic anhydride to a comonomer directly influences properties like the glass transition temperature (Tg), crystallinity, and degradation rate. As discussed previously, increasing the content of a hydrophilic comonomer will generally increase the degradation rate. Similarly, mechanical properties can be modulated; for example, incorporating a rigid aromatic comonomer can increase the modulus and strength of the material. mdpi.com

Monomer Sequence: The sequence distribution (e.g., random, alternating, or block) governs the polymer's microstructure and morphology.

Random Copolymers: A random distribution of monomers typically results in properties that are an average of the constituent homopolymers. mdpi.com

Block Copolymers: A block architecture, where long sequences of one monomer are followed by long sequences of another, can lead to microphase separation. rsc.org This creates distinct domains with different properties, enabling the formation of thermoplastic elastomers or structured hydrogels. The synthesis of block polyesters via ring-opening copolymerization of epoxides and cyclic anhydrides is a well-studied area where monomer reactivity ratios predict the final polymer morphology. rsc.org

The following table summarizes the influence of monomer sequence on polymer properties.

Polymer ArchitectureDescriptionExpected Impact on Properties
Random CopolymerComonomers are distributed randomly along the chain.Averaged properties; often amorphous with a single glass transition temperature. mdpi.com
Alternating CopolymerComonomers are arranged in a regular, alternating sequence.Highly regular structure can lead to unique properties and potential for crystallinity.
Block CopolymerLong segments of one monomer are connected to long segments of another.Microphase separation, leading to materials with multiple domains and distinct thermal transitions (e.g., two Tgs). rsc.org

The molecular weight (MW) and molecular weight distribution (MWD, or dispersity, Đ) are fundamental polymer characteristics that critically influence performance. nsf.govnih.gov Control over these parameters during the synthesis of erucic anhydride-based polymers is essential for achieving desired material properties. Polyanhydrides are typically synthesized via melt condensation, where controlling MW and Đ can be challenging.

Control of Molecular Weight: The average molecular weight of the polymer affects its mechanical strength, viscosity, and degradation time. Higher MW generally leads to improved mechanical properties, such as tensile strength and toughness. researchgate.net In melt condensation, reaction time, temperature, and the efficiency of removing condensation byproducts are key variables for controlling the final molecular weight.

Control of Molecular Weight Distribution (Đ): The dispersity describes the breadth of the distribution of chain lengths in a polymer sample. nsf.gov

Narrow Đ (Đ ≈ 1): Materials with a narrow MWD have more uniform properties. This is often desirable for high-performance applications where consistency is critical.

Broad Đ (Đ > 1.5): A broad MWD can be beneficial for polymer processing, as the presence of shorter chains can lower the melt viscosity, making it easier to mold or extrude. rsc.org However, these shorter chains might negatively impact mechanical performance.

The performance of erucic anhydride-derived polymers is directly linked to these parameters. For instance, the viscosity of pasty poly(ester-anhydrides) used for injectable formulations depends on their molecular weight distribution. nih.gov Similarly, mechanical properties like tensile strength and elongation at break are highly dependent on both the average MW and the MWD. researchgate.net Precise control over polymerization kinetics is therefore crucial for tailoring these polymers for specific engineering applications. nsf.gov

Biocatalysis and Green Chemistry Principles in Erucic Anhydride Research

Enzymatic Approaches for Erucic Acid Functionalization as Precursors to Anhydrides

Enzymatic approaches offer a milder and more selective alternative to traditional chemical synthesis for modifying fatty acids. Lipases and whole-cell systems are particularly relevant in the functionalization of erucic acid, laying groundwork for the production of various derivatives, including potential precursors to anhydrides.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes capable of catalyzing a wide range of reactions, including hydrolysis, esterification, and transesterification, often under mild conditions utupub.fimdpi.comwhiterose.ac.uk. In the context of erucic acid, lipases have been extensively utilized for the hydrolysis of high erucic acid rapeseed (HEAR) oil to yield free erucic acid, a crucial precursor for further chemical transformations nih.govwahalengineers.com. For instance, studies have explored the optimal conditions for lipase-catalyzed hydrolysis of mustard oil to maximize erucic acid production, with regioselective porcine pancreas lipase (B570770) achieving up to 95.5% erucic acid formation under optimized conditions (24.2 °C, pH 8.70, 2.71 mg/g oil enzyme concentration) mdpi.com. Lipases from Geotrichum candidum or Candida rugosa have also been identified for the enzymatic hydrolysis of triglycerides containing erucic acid, selectively removing shorter-chain fatty acids to enrich the erucic acid content in the glyceride fraction nih.gov.

While direct lipase-catalyzed synthesis of erucic anhydride (B1165640) from erucic acid is not commonly detailed in the literature, lipases are known to facilitate the formation of esters using acid anhydrides as acyl donors utupub.fiacs.org. For example, studies on the enzymatic synthesis of various esters have successfully employed anhydrides like palmitic anhydride or acetic anhydride with lipases such as Novozym 435 acs.orgjst.go.jpresearchgate.netresearchgate.net. The principle involves the lipase acting on the carboxylic acid or its derivative, and in the presence of a dehydrating agent or under specific conditions, the formation of an anhydride could be conceptually feasible, albeit challenging due to the equilibrium typically favoring hydrolysis in aqueous environments. The use of solvent-free or reduced-solvent systems can help shift this equilibrium.

Key findings in lipase-catalyzed erucic acid hydrolysis include:

Lipase SourceSubstrateOptimal Temperature (°C)Optimal pHEnzyme Concentration (mg/g oil)Erucic Acid Yield (%)Reference
Porcine Pancreas LipaseMustard Oil24.28.702.7195.5 mdpi.com
Candida rugosa LipaseHEAR Oil<20N/AN/ASelective hydrolysis nih.gov
Thermomyces lanuginosusHEAR OilOptimizedOptimizedOptimizedHigh nih.gov

Whole-cell biotransformations represent a sustainable route for the production of value-added chemicals from renewable feedstocks. In the context of erucic acid, these systems are particularly effective for generating dicarboxylic acids, which are important precursors for various polymers and intermediates. For instance, Candida tropicalis ATCC20962 has been successfully employed in whole-cell biotransformations to synthesize omega-carboxy fatty acid monomers from erucic acid, specifically 1,22-cis-9-docosenedioic acid mdpi.com. This process involves the ω-oxidation pathway, mediated by cytochrome P450 monooxygenases, which converts fatty acids into ω-hydroxyfatty acids and subsequently into dicarboxylic acids nih.gov.

Research has shown that C. tropicalis ATCC20962 can achieve high conversion yields of 14.2 g/L of 1,22-cis-9-docosenedioic acid from erucic acid after 72 hours of conversion in shake-flasks mdpi.com. This demonstrates the efficiency of microbial systems in introducing additional carboxylic acid functionalities into the long carbon chain of erucic acid, yielding dicarboxylic acids like brassylic acid (tridecanedioic acid), which is a C13 dicarboxylic acid commonly produced by the oxidative cleavage of erucic acid researchgate.netresearchgate.net. These dicarboxylic acids serve as crucial building blocks in the production of polyamides (e.g., nylon 1313) and polyesters researchgate.netpharmafeatures.com.

Summary of Dicarboxylic Acid Production from Erucic Acid:

SubstrateMicroorganism / SystemProduct (Dicarboxylic Acid)Yield (g/L)Conversion Time (h)Reference
Erucic AcidCandida tropicalis ATCC209621,22-cis-9-docosenedioic acid14.272 mdpi.com
Erucic AcidCatalytic Isomerizing FunctionalizationLong-chain α,ω-dicarboxylic acidsHigh selectivity (>90%)N/A d-nb.info

Sustainable Synthesis Methodologies for Erucic Anhydride and its Derivatives

The principles of green chemistry guide the development of sustainable methodologies for chemical synthesis, aiming to reduce environmental impact and improve efficiency. For erucic anhydride and its derivatives, this involves minimizing solvent use, utilizing renewable feedstocks, and optimizing energy consumption.

Minimizing or eliminating the use of hazardous solvents is a core principle of green chemistry. In the synthesis of fatty acid derivatives, including anhydrides, efforts are directed towards solvent-free or reduced-solvent processes mdpi.comresearchgate.net. For instance, some enzymatic reactions, particularly those catalyzed by immobilized lipases like Novozym 435, can be effectively performed under solvent-free conditions, enhancing reaction rates and simplifying purification researchgate.netgoogle.comwikipedia.org.

While a specific solvent-free synthesis of erucic anhydride is not widely reported, general methods for fatty acid anhydrides have explored reduced-solvent conditions. For example, the preparation of fatty acid anhydrides using dicyclohexylcarbodiimide (B1669883) (DCC) can be performed in solvents like carbon tetrachloride, yielding anhydrides in high yields (87-94%) at room temperature wahalengineers.comabiosus.org. Furthermore, non-catalytic processes for converting fatty acids into food-grade fatty acid anhydrides involve liquid-phase reactions with dehydrating agents and continuous removal of by-product acid under vacuum, indicating a move towards reduced-solvent or highly efficient separation methods biosynth.com. These approaches align with green chemistry goals by reducing solvent waste and associated energy for solvent recovery.

Erucic acid itself is a prime example of a renewable and bio-based feedstock, predominantly sourced from the oils of plants such as rapeseed (Brassica napus) and mustard (Brassica juncea) mdpi.comresearchgate.netresearchgate.netlincoln.ac.nz. These plant oils are abundant and offer a sustainable alternative to petrochemical-derived raw materials for the chemical industry mdpi.compharmafeatures.comresearchgate.netgoogle.compharmasalmanac.commdpi.comfrontiersin.org.

The production of erucic anhydride, if pursued, would inherently benefit from its bio-based origin. Beyond erucic acid, the broader oleochemical industry utilizes various fatty acids from vegetable oils to produce a wide array of chemicals, including fatty acids, methyl esters, fatty alcohols, and amines, often through enzymatic hydrolysis or transesterification at mild conditions researchgate.net. The shift towards bio-based feedstocks not only reduces reliance on fossil fuels but also promotes a circular economy where biomass is valorized into valuable chemicals and materials google.comfrontiersin.org.

Optimizing reaction conditions for energy efficiency is a critical aspect of green chemistry encyclopedia.pub. Process intensification (PI) is a modern trend in chemical engineering that aims for dramatic improvements in manufacturing by substantially decreasing equipment size, energy consumption, and waste generation. This includes strategies like optimizing temperature, pressure, and reactant concentrations to minimize energy input.

For the synthesis of erucic anhydride or its related precursors, process intensification could involve:

Mild Reaction Conditions : Biocatalytic processes, by their nature, often operate at lower temperatures and pressures compared to traditional chemical methods, significantly reducing energy demands encyclopedia.pub.

Efficient Mixing and Heat Transfer : Technologies such as microreactors and static mixers can enhance mass and heat transfer, leading to faster reactions and improved energy utilization researchgate.net. Continuous flow chemistry, for example, offers superior heat transfer and tighter residence time control, minimizing side reactions and often leading to higher yields and simpler purification processes researchgate.net.

The application of these principles to erucic acid chemistry allows for the development of more sustainable and economically viable processes for producing its derivatives, including the potential for erucic anhydride.

Design and Evaluation of Environmentally Benign Catalytic Systems

The pursuit of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to minimize or eliminate the generation and use of hazardous substances in chemical processes uni.lunih.govfishersci.no. In the context of erucic anhydride research, this involves developing efficient and sustainable methods for its synthesis or for reactions involving erucic acid, a common precursor. Catalysis is a key principle of green chemistry, enhancing reaction efficiency, reducing energy intake, and promoting greater product selectivity, thereby leading to less waste and feedstock consumption wikipedia.orgnih.gov.

Biocatalytic Approaches: Leveraging Lipases

Biocatalysis, which utilizes natural catalysts like enzymes, has emerged as a pivotal technology for sustainable organic synthesis due to the exquisite specificity and efficiency of enzymes under mild conditions americanelements.com. Lipases (EC 3.1.1.3), in particular, are highly versatile biocatalysts widely employed in the synthesis of fatty acid derivatives wikipedia.orgwikipedia.org. They offer significant advantages, including high regio- and stereo-selectivities, operation under mild conditions (often in aqueous or solvent-free media), and biodegradability, which collectively contribute to reduced energy consumption and fewer hazardous by-products compared to traditional chemical synthesis wikipedia.orgamericanelements.comwikipedia.orgnih.govwikipedia.orgwikipedia.org.

While direct detailed studies on the lipase-catalyzed synthesis of erucic anhydride are not extensively documented, lipases have been successfully applied in various transformations involving erucic acid, such as the enzymatic hydrolysis of high erucic acid rapeseed (HEAR) oil to produce erucic acid and glycerol, or the synthesis of erucamide (B86657) from erucic acid nih.govtiiips.com. These applications demonstrate the potential of enzymatic systems for sustainable modifications of erucic acid and its derivatives. The ability of lipases to catalyze esterification and transesterification reactions in non-aqueous media suggests their potential for anhydride formation, which typically involves dehydration of carboxylic acids wikipedia.org.

Heterogeneous Catalysis: Sulfated Zirconia for Anhydride Synthesis

The development of new and environmentally benign procedures for the synthesis of carboxylic anhydrides is crucial, given that traditional methods often involve harsh conditions, long reaction times, and hazardous reagents. An efficient and convenient method for synthesizing symmetrical carboxylic anhydrides from carboxylic acids under mild and solvent-free conditions has been developed using sulfated zirconia (SO₄²⁻/ZrO₂) as a heterogeneous catalyst with polyethylene (B3416737) glycol (PEG-1000) as a phase transfer catalyst. This system exemplifies green chemistry principles by avoiding hazardous solvents and enabling catalyst recycling.

Research findings indicate that this catalytic system provides good to excellent yields of carboxylic anhydrides. For instance, the synthesis of benzoic anhydride from benzoic acid demonstrated high yields under optimized conditions. The catalytic activity was found to increase with temperature, reaching an optimum at 40 °C. The catalyst system can be readily recovered and reused without significant loss of activity, highlighting its sustainability.

The general applicability of this method to various carboxylic acids suggests its potential for the synthesis of erucic anhydride from erucic acid, offering a greener alternative to conventional routes. The reaction proceeds under mild conditions, reducing energy requirements and the formation of by-products.

Table 1: Illustrative Results for Symmetrical Carboxylic Anhydride Synthesis using SO₄²⁻/ZrO₂ and PEG-1000

Substrate (Carboxylic Acid)Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (hours)Product (Anhydride)Isolated Yield (%)
Benzoic Acid3404Benzoic Anhydride92
Benzoic Acid3304Benzoic Anhydride85
Benzoic Acid3504Benzoic Anhydride88

Theoretical and Computational Investigations of Erucic Anhydride Systems

Molecular Modeling and Simulation of Anhydride (B1165640) Conformation and Intramolecular Interactions

Molecular modeling and simulation techniques are crucial for exploring the three-dimensional structure and dynamics of molecules like erucic anhydride. The long aliphatic chains originating from erucic acid introduce significant conformational flexibility, which in turn influences the physical and chemical properties of the anhydride.

Conformational Analysis:

The conformation of erucic anhydride is determined by the rotational freedom around its various single bonds. The long, unsaturated C22 aliphatic chains can adopt numerous conformations, ranging from extended, linear structures to more compact, folded arrangements. Computational methods that can be used to study these conformations include:

Molecular Mechanics (MM): This approach uses classical force fields to calculate the potential energy of different molecular conformations. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out, identifying low-energy, stable conformations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of erucic anhydride. These simulations can reveal how the molecule folds and changes its shape in different environments (e.g., in a solvent or in the solid state) and at different temperatures.

Intramolecular Interactions:

The conformation of erucic anhydride is also governed by a variety of non-covalent intramolecular interactions. These include:

Van der Waals Interactions: These are attractive or repulsive forces between atoms and are particularly significant in the long aliphatic chains of erucic anhydride.

Steric Hindrance: The bulky nature of the long alkyl chains can lead to steric repulsion, which disfavors certain conformations.

Computational studies on other long-chain molecules have shown that the interplay of these interactions is critical in determining the most stable conformations nih.gov. For erucic anhydride, the cis-double bond at the ω-9 position introduces a kink in the aliphatic chains, which would significantly influence its packing and conformational preferences compared to a saturated analogue.

Illustrative Data from Conformational Analysis:

While specific data for erucic anhydride is not available, a typical output from a conformational analysis of a long-chain anhydride might look like the following hypothetical table:

ConformerDihedral Angle (C-O-C-C) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
Extended1800.0Maximized van der Waals contacts
Folded 1601.5Chain-chain van der Waals, dipole alignment
Folded 2-601.8Steric repulsion between chains

This table is for illustrative purposes only and does not represent actual data for erucic anhydride.

Quantum Chemical Calculations to Predict Reaction Transition States and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for studying the electronic structure and reactivity of molecules. These methods can be used to investigate the mechanisms of reactions involving erucic anhydride, such as its hydrolysis or its use in polymerization reactions.

Transition State Theory:

By calculating the potential energy surface of a reaction, quantum chemical methods can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in the hydrolysis of erucic anhydride, DFT calculations could be used to model the approach of a water molecule to one of the carbonyl carbons, the formation of a tetrahedral intermediate, and the subsequent breaking of the anhydride bond.

Reaction Energetics:

Hypothetical Reaction Energetics Data:

A hypothetical data table summarizing the results of a quantum chemical study on the hydrolysis of an anhydride is shown below:

Reaction StepActivation Energy (kcal/mol)Enthalpy of Reaction (kcal/mol)
Nucleophilic Attack15.2-5.8
Tetrahedral Intermediate Formation--12.4
Bond Cleavage8.53.1

This table is for illustrative purposes only and does not represent actual data for erucic anhydride.

Computational Simulation of Polymerization Dynamics and Network Formation from Erucic Anhydride Monomers

The polymerization of erucic anhydride can lead to the formation of polyanhydrides, which are a class of biodegradable polymers with applications in drug delivery and other biomedical fields. Computational simulations can provide valuable insights into the polymerization process and the structure of the resulting polymer networks.

Modeling Polymerization Kinetics:

Kinetic models can be developed to simulate the progress of the polymerization reaction over time. These models can take into account the concentrations of monomers, initiators, and growing polymer chains, as well as the rate constants for the various reaction steps. Such models can be used to predict how the reaction conditions (e.g., temperature, monomer concentration) will affect the rate of polymerization and the molecular weight of the resulting polymer.

Simulating Polymer Network Formation:

When polyfunctional monomers are used, or when cross-linking reactions occur, the polymerization process can lead to the formation of a three-dimensional polymer network. Computational techniques that can be used to simulate this process include:

Monte Carlo (MC) Simulations: MC methods can be used to simulate the random process of bond formation between monomers, leading to the growth of polymer chains and the eventual formation of a network.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic evolution of the polymerizing system, including the diffusion of monomers and the formation of covalent bonds.

These simulations can provide detailed information about the topology of the polymer network, such as the cross-link density, the distribution of chain lengths between cross-links, and the presence of defects in the network. This information is crucial for understanding and predicting the mechanical and physical properties of the resulting material.

Development of Predictive Models for Polymer Degradation Behavior and Material Performance

Modeling Polymer Degradation:

The degradation of polyanhydrides typically occurs through the hydrolysis of the anhydride linkages, leading to the formation of the constituent dicarboxylic acids. The rate of degradation can be influenced by a variety of factors, including the chemical structure of the polymer, its morphology (e.g., crystallinity, porosity), and the environmental conditions (e.g., pH, temperature).

Computational models can be developed to simulate the degradation process at different scales:

Molecular Models: These models can simulate the chemical reactions involved in the degradation process, such as the hydrolysis of the anhydride bonds.

Continuum Models: These models can be used to describe the macroscopic changes that occur during degradation, such as the loss of mass and the changes in the mechanical properties of the material.

Predicting Material Performance:

The ultimate goal of these predictive models is to establish a relationship between the molecular structure of the polymer and its macroscopic properties and performance. For example, by simulating the formation of a polymer network and its subsequent degradation, it is possible to predict how the mechanical strength of the material will change over time. This information is critical for the design of biodegradable materials with specific lifetimes and performance characteristics for various applications. While specific models for poly(erucic anhydride) are not yet established, the framework for such predictive modeling is well-documented for other polyanhydride systems used in drug delivery kinampark.com.

Advanced Material Science Applications of Erucic Anhydride Derived Materials

Engineering of Biodegradable Polymeric Scaffolds for Advanced Materials

The development of biodegradable polymers is crucial for applications in tissue engineering and controlled drug delivery. Polyanhydrides are a class of polymers known for their surface-eroding properties and biocompatibility, making them excellent candidates for such biomedical uses. Copolymers based on erucic acid dimer (EAD) and aliphatic diacids like sebacic acid (SA) have been investigated as biodegradable polymers for controlled drug delivery systems. researchgate.net These materials can be formulated as implants, films, or injectable microspheres. researchgate.net The degradation of these anhydride (B1165640) copolymers in a physiological environment yields the constituent monomers, EAD and SA, which can be processed by the body. researchgate.net This controlled degradation allows for the steady release of incorporated drugs over periods ranging from one to twelve weeks. researchgate.net

The effectiveness of polymeric scaffolds in tissue engineering is highly dependent on their architecture, particularly their porosity, which allows for cell infiltration, nutrient transport, and tissue ingrowth. researchgate.net A variety of techniques can be employed to fabricate porous polymer structures, including templating methods, thermally induced phase separation (TIPS), and 3D printing. nih.govrsc.org The "replication" method, where a sacrificial template (such as sugar or salt particles) is impregnated with a polymer resin, is a straightforward process to create open-cell, macroporous structures. After the polymer cures, the template is dissolved, leaving behind a porous architecture that is a direct replica of the template.

For erucic anhydride-derived polymers, these fabrication methods can be used to create scaffolds with tailored pore sizes and interconnectivity. For instance, poly(erucic acid dimer anhydride) could be dissolved in a suitable solvent and cast around a porogen template to produce a highly porous framework for cell colonization. researchgate.net The ability to control the porous structure is essential for developing scaffolds for specific applications, from bone regeneration to soft tissue engineering. researchgate.net

To enhance the mechanical properties and bioactivity of polymeric scaffolds, they are often combined with other materials to form composites. researchgate.net Bioceramics, such as hydroxyapatite (B223615) (HA) and other calcium phosphates, are known for their osteoconductivity and are frequently incorporated into scaffolds for bone tissue engineering. nih.gov The combination of a biodegradable polymer matrix, such as one derived from erucic anhydride, with a bioceramic filler can create a composite material with improved strength and the ability to promote bone regeneration. researchgate.netnih.gov

The fabrication of these composites can be achieved through techniques like thermally induced phase separation (TIPS), where filler particles can be mixed with a polymer solution before the phase separation and freeze-drying process creates the porous structure. nih.gov Another approach involves the infiltration of a molten polymer into a pre-fabricated porous ceramic scaffold. nih.gov The resulting composite benefits from the polymer's flexibility and the ceramic's rigidity and biological activity, making it a promising candidate for orthopedic applications. mdpi.com

Development of Specialty Lubricants and Friction Modifiers from Erucamide (B86657) Derivatives

Erucamide, the amide derivative of erucic acid, is widely used as a specialty lubricant and slip agent in the polymer industry. google.com Its long, saturated hydrocarbon chain provides excellent friction-reducing properties. In the manufacturing of plastic films and closures, erucamide is incorporated into polyolefin resins like polypropylene (B1209903) to reduce the coefficient of friction between polymer surfaces and between the polymer and processing equipment. google.com This lubricating effect is crucial for preventing film blocking and ensuring smooth processing.

Fatty acid amides like erucamide are also used in compositions for making bottle closures. google.com However, the double bonds present in standard oleamides can be susceptible to oxidation, which may produce aldehydes and ketones that impart an off-flavor to the container's contents, a significant issue for sensitive products like bottled water. google.com Research has focused on creating lubricant combinations, for example, by blending erucamide with saturated co-lubricants to enhance stability while maintaining performance. google.com

Application Area Erucic Acid Derivative Function Key Benefit Reference
Polymer FilmsErucamideSlip Agent, Anti-slipping AgentReduces friction and prevents film blocking scielo.br
Bottle ClosuresErucamideInternal LubricantReduces friction for easier opening and closing google.com
General IndustryErucic AcidLubricant Raw MaterialBiodegradable lubricant formulations researchgate.net

Research into Advanced Plasticizers for High-Performance Polymeric Systems

Plasticizers are additives that increase the flexibility and processability of polymers like poly(vinyl chloride) (PVC). researchgate.net There is a significant research effort to develop bio-based plasticizers to replace traditional petroleum-based phthalates due to environmental and health concerns. researchgate.netnih.gov Derivatives of erucic acid have shown promise in this area.

One study detailed the synthesis of a bio-plasticizer through the epoxidation of erucic acid fatty acid methyl ester. researchgate.net This epoxidized erucic-derived plasticizer was blended with PVC and its performance was compared to the conventional plasticizer di-2-ethylhexyl phthalate (B1215562) (DOP). The results indicated that the bio-plasticizer performed similarly to DOP, demonstrating its potential as a green alternative. researchgate.net The plasticizing effect was confirmed by a shift in the glass transition temperature (Tg) to lower temperatures in the plasticized PVC films, a key indicator of increased flexibility. researchgate.net

Property PVC with Erucic-Derived Bio-Plasticizer PVC with Conventional DOP Plasticizer Significance Reference
Plasticizing ActionConfirmed by lower Glass Transition Temp (Tg)Confirmed by lower Glass Transition Temp (Tg)Demonstrates comparable effectiveness in increasing polymer flexibility. researchgate.net
Mechanical PropertiesFunctions similarly to conventional plasticizersStandard performance benchmarkIndicates viability as a direct replacement for phthalate-based plasticizers. researchgate.net
SourceRenewable (Erucic Acid)PetrochemicalOffers an environmentally friendly and sustainable alternative. researchgate.net

Bio-based Additives for Enhanced Polymer Processing and End-Use Performance

Beyond their role as lubricants and plasticizers, derivatives of erucic acid serve as multifunctional bio-based additives that improve both the processing and final properties of polymers. scielo.brresearchgate.net The market for polymer additives is extensive, and there is a growing demand for renewable and environmentally friendly options that can replace petroleum-derived chemicals. researchgate.netresearchgate.net

Synthesis and Application of Surface Active Agents and Surfactants from Erucic Anhydride Derivatives

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. While most commercial surfactants are based on C12-C14 fatty acid chains, there is interest in using longer chains like the C22 backbone of erucic acid. researchgate.net A primary challenge with long-chain fatty acids like erucic acid is their lower water solubility and less suitable structure for micelle formation. researchgate.net

To overcome these limitations, researchers have developed methods to chemically modify erucic acid to increase its hydrophilic properties. researchgate.net This can be achieved by introducing polar groups at different positions along the molecule. For example, internal diols can be created by epoxidizing the double bond and subsequently opening the ring. researchgate.net These modified erucic acid derivatives can then be used to synthesize both non-ionic and anionic surfactants with properties that are comparable or even superior to those of commercial short-chain surfactants. researchgate.net Novel "green" surfactant systems, such as those formed by sodium erucate (B1234575) (the sodium salt of erucic acid), are also being explored for applications requiring environmentally friendly formulations. researchgate.net

Future Research Trajectories and Interdisciplinary Challenges in Erucic Anhydride Chemistry

Integration of Erucic Anhydride (B1165640) Chemistry with Nanotechnology and Nanomaterials Science

The inherent properties of erucic anhydride, particularly its long aliphatic chain, make it a compelling candidate for integration into nanotechnology and nanomaterials science. Research is focused on leveraging its structure for the creation of novel nano-structured materials and surface modifications. Erucic acid, a precursor to erucic anhydride, has already demonstrated utility in modifying montmorillonite (B579905) to form nanocomposites, which have shown improved flame retardancy and mechanical properties in applications like leather treatment researchgate.net. This suggests a direct pathway for erucic anhydride to be explored for similar intercalation or surface functionalization roles in various inorganic and organic nanomaterials.

The broader class of polyanhydrides, which can be synthesized from erucic anhydride, is actively investigated for the formulation of nanoparticles, particularly in controlled release systems where their hydrolytic degradation characteristics are advantageous metu.edu.tracs.org. While specific studies on erucic anhydride in drug delivery nanoparticles are emerging, the general principles of polyanhydride chemistry indicate its potential in creating hydrophobic or amphiphilic nanoparticles for diverse applications. Furthermore, the use of fatty acids like erucic acid as bio-based building blocks in the synthesis of polymers for additive manufacturing and sustainable coatings underscores their role in developing advanced materials with nanoscale precision mdpi.comresearchgate.net. Future research will likely focus on:

Developing methods for the precise synthesis of erucic anhydride-based nanoparticles and nanocoatings with controlled size, morphology, and surface chemistry.

Investigating its role as a cross-linking agent or monomer in the formation of bio-based polymer nanocomposites, enhancing properties such as mechanical strength, barrier properties, and thermal stability.

Exploring its potential in creating self-assembled nanostructures due to its amphiphilic nature, which could lead to applications in targeted delivery or advanced separation technologies.

Design and Synthesis of Multi-functional Materials Exploiting Erucic Anhydride Platforms

Erucic anhydride platforms hold significant promise for the design and synthesis of multi-functional materials, which are engineered to exhibit a combination of desirable properties. Erucic acid and its derivatives are recognized as valuable bio-based building blocks for synthesizing a range of polymers, including polyesters and polyamides mdpi.comrsc.org. Erucic anhydride, as a highly reactive precursor, can facilitate the creation of these polymers with tailored characteristics. The long aliphatic chain and the presence of unsaturation in erucic anhydride contribute to unique material properties such as flexibility, hydrophobicity, and the potential for further chemical modification, including cross-linking acs.orgmdpi.com.

The design of multi-functional materials often aims to integrate diverse functionalities, such as mechanical strength, thermal stability, optical transparency, or electrical conductivity, into a single material system aalto.fi. Erucic anhydride can serve as a versatile monomer or co-monomer to achieve these aims, enabling the synthesis of:

Bio-based Polymers with Enhanced Mechanical Properties: By incorporating erucic anhydride into polymer backbones, researchers can develop materials with improved toughness, elasticity, or impact resistance, suitable for packaging, automotive, or construction applications.

Hydrophobic and Barrier Materials: The long hydrocarbon chain imparts significant hydrophobicity, making erucic anhydride derivatives ideal for creating water-resistant coatings, films, or encapsulants.

Tunable Degradable Materials: The anhydride bond's susceptibility to hydrolysis allows for the design of materials with controlled degradation rates, crucial for biomedical implants, agricultural films, or sustainable packaging.

Reactive Platforms for Further Functionalization: The double bond in the erucyl moiety offers sites for post-polymerization modifications, enabling the introduction of additional functionalities (e.g., flame retardancy, antimicrobial properties, or adhesion promotion).

An example of the potential for multi-functional materials is seen in the development of photocrosslinkable cellulose (B213188) derivatives, where erucic acid has been used to introduce photocrosslinkable side groups, leading to materials suitable for sustainable coatings and bulk materials mdpi.comresearchgate.net. This highlights the role of long-chain fatty acid derivatives in creating materials with both bio-based origins and specific functionalities.

Comprehensive Life Cycle Assessment and Sustainability Metrics for Erucic Anhydride Production and Application

A critical aspect of advancing erucic anhydride chemistry is a comprehensive evaluation of its sustainability through Life Cycle Assessment (LCA) and the establishment of robust sustainability metrics. Erucic acid, the primary feedstock for erucic anhydride, is derived from renewable plant oils such as rapeseed, mustard, and crambe oils nih.govwikipedia.orggoogle.com. This bio-based origin inherently positions erucic anhydride as a more sustainable alternative to petrochemical-derived compounds.

LCA is an essential tool for quantifying the environmental impacts associated with a product's entire life cycle, from raw material acquisition to end-of-life disposal rsc.orgmdpi.comeuropa.eulifecycleinitiative.org. For erucic anhydride, an LCA would meticulously assess various stages:

Agricultural Stage: Evaluating the environmental footprint of cultivating oilseed crops (e.g., land use change, fertilizer and pesticide use, water consumption).

Extraction and Pre-processing: Assessing energy and resource consumption for oil extraction and purification of erucic acid.

Anhydride Synthesis: Analyzing the environmental impacts of the chemical conversion of erucic acid to erucic anhydride, including energy demand, solvent use, and waste generation.

Application and End-of-Life: Evaluating the environmental performance of materials incorporating erucic anhydride during their use phase and their biodegradability or recyclability at the end of their life cycle.

Key sustainability metrics for erucic anhydride would include:

Carbon Footprint: Quantifying greenhouse gas emissions associated with its production and use.

Energy Consumption: Assessing the total energy input from renewable and non-renewable sources.

Water Usage: Measuring water consumption across the life cycle.

Resource Depletion: Evaluating the depletion of natural resources.

Biodegradability and Ecotoxicity: Determining the environmental fate and potential ecological impacts of erucic anhydride and its derivatives.

The transition towards a bio-based economy necessitates such rigorous assessments to ensure that bio-based chemicals like erucic anhydride genuinely offer environmental advantages over their fossil-based counterparts and contribute to achieving sustainable development goals frontiersin.orginvest-nl.nlnih.govieabioenergy.comiuk-business-connect.org.uk.

Addressing Scale-Up and Industrial Implementation Hurdles in Bio-based Anhydride Chemistry

The successful industrial implementation of erucic anhydride chemistry hinges on overcoming significant scale-up challenges inherent in bio-based chemical production. While the potential for sustainable materials is high, the transition from laboratory synthesis to industrial-scale manufacturing presents several hurdles. General challenges for bio-based chemicals include the lower energy density and heterogeneity of biomass feedstocks compared to fossil resources, high feedstock costs, and the need to develop cost-competitive processes frontiersin.orginvest-nl.nlnih.govieabioenergy.com.

For erucic anhydride specifically, industrial implementation requires addressing:

Efficient and Cost-Effective Synthesis: Developing robust and high-yielding synthetic routes for converting bio-based erucic acid into erucic anhydride at large scales. This involves optimizing reaction conditions, exploring novel catalytic systems, and minimizing by-product formation.

Feedstock Availability and Consistency: Ensuring a consistent and sustainable supply of high-purity erucic acid from agricultural sources, which can be influenced by crop yields, climate, and geopolitical factors.

Process Intensification: Designing continuous processes that are more energy-efficient and reduce reaction times and equipment size, thereby lowering capital and operational costs.

Purity and Quality Control: Establishing stringent quality control measures to ensure the consistent purity and performance of erucic anhydride for diverse industrial applications.

Integration into Biorefineries: Developing integrated biorefinery concepts where erucic acid production is part of a broader valorization of biomass, allowing for co-production of other valuable chemicals and fuels to improve economic viability nih.goviuk-business-connect.org.uk.

Market Acceptance and Economic Competitiveness: Demonstrating that erucic anhydride-based materials can compete on performance and cost with established fossil-based alternatives, which often benefit from economies of scale and mature supply chains.

Addressing these hurdles requires interdisciplinary collaboration between chemists, chemical engineers, agricultural scientists, and economists to develop viable industrial ecosystems for bio-based anhydride chemistry.

Exploration of Erucic Anhydride Derivatives in Emerging Bio-electronic and Smart Materials

The exploration of erucic anhydride derivatives in emerging bio-electronic and smart materials represents a frontier of research with significant potential. Smart materials are defined by their ability to change one or more properties significantly and reversibly in response to external stimuli such as temperature, pH, light, electric fields, or magnetic fields cleancatalog.netthescipub.comkreo.net. While direct applications of erucic anhydride in bio-electronics are nascent, its long-chain fatty acid structure and potential for functionalization offer unique advantages.

Key areas of exploration include:

Bio-electronic Components: The long aliphatic chains of erucic anhydride derivatives can contribute to the flexibility, biocompatibility, and specific dielectric properties required for bio-electronic devices. These properties are crucial for applications such as flexible circuits, biocompatible sensors, and organic electronic devices. Bio-based polymers are increasingly being investigated for wearable sensors, where flexibility and biodegradability are key attributes aalto.fi.

Stimuli-Responsive Materials: The unsaturation (double bond) in the erucyl moiety provides a reactive site for cross-linking or further chemical modification, allowing for the creation of materials that respond to specific stimuli. This could lead to:

Self-healing materials: Where the double bond can be used in dynamic covalent bonds that allow for repair mechanisms.

Shape memory polymers: Materials that can recover a pre-defined shape upon exposure to a stimulus.

Sensors and Actuators: Materials that can detect changes in their environment (sensors) or respond with a mechanical output (actuators).

Dielectric and Insulating Materials: The hydrophobic nature and long hydrocarbon chain of erucic anhydride derivatives could make them suitable as bio-based dielectric layers or insulating components in electronic devices, offering a sustainable alternative to current materials.

Smart Coatings and Films: Derivatives could be designed for smart coatings that respond to environmental cues, such as changes in humidity, temperature, or light, for applications in smart packaging, energy-efficient windows, or protective layers aalto.fi.

The integration of erucic anhydride into these advanced material systems would capitalize on its renewable origin, potentially leading to more sustainable and environmentally benign bio-electronic and smart material technologies.

Q & A

Q. What ethical considerations apply when publishing erucic anhydride research with proprietary implications?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest. Share non-proprietary data (e.g., synthetic protocols, spectral data) in supplementary materials to promote transparency. Adhere to journal-specific guidelines for authorship and data availability statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.